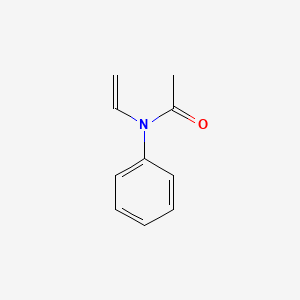

N-Vinylacetanilide

Description

Structure

3D Structure

Properties

CAS No. |

4091-14-9 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

N-ethenyl-N-phenylacetamide |

InChI |

InChI=1S/C10H11NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3-8H,1H2,2H3 |

InChI Key |

WUIIRPAMGBRKCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Vinylacetanilide

Direct Vinylation Reactions of Acetanilide (B955)

The direct introduction of a vinyl group onto the nitrogen atom of acetanilide represents a fundamental approach to N-Vinylacetanilide synthesis. This method primarily involves the use of acetylene (B1199291) as the vinyl source.

Acetylene-Based Vinylation Protocols and Catalysis

The reaction of acetanilide with acetylene is a key method for producing this compound. nii.ac.jp This process, known as vinylation, involves the nucleophilic addition of the amide nitrogen to the acetylene triple bond. acs.org The reaction is typically performed under basic conditions, often utilizing catalysts to facilitate the transformation. acs.org The rate of this vinylation has been observed to be first-order with respect to both the catalyst concentration and the acetylene pressure, indicating the importance of these parameters in controlling the reaction. nii.ac.jp

The use of acetylene as a vinylating agent is a common strategy for the synthesis of various N-vinyl compounds, including derivatives of indoles, pyrroles, and other nitrogen-containing heterocycles. nih.govresearchgate.net In many of these syntheses, superbasic systems like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO) are employed to enhance the reactivity of the nitrogen nucleophile. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the synthesis of N-vinyl compounds. nih.govmit.edu

Suzuki-Miyaura Cross-Coupling for this compound and Derivatives

The Suzuki-Miyaura cross-coupling reaction offers a robust method for the synthesis of this compound derivatives. orgsyn.orgresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with a vinylboron species in the presence of a palladium catalyst and a base. orgsyn.orgresearchgate.net For instance, 2'-vinylacetanilide has been successfully prepared via the Suzuki-Miyaura coupling of N-(2-bromophenyl)acetamide with a vinylboronic acid equivalent. orgsyn.org

A significant challenge in using vinylboronic acids is their instability and tendency to polymerize. orgsyn.org To overcome this, stable vinylboronic acid surrogates, such as the 2,4,6-trivinylcyclotriboroxane-pyridine complex, have been developed. orgsyn.orgorgsyn.org This bench-stable solid can hydrolyze in situ under the reaction conditions to generate the reactive vinylboronic acid. orgsyn.org This approach has proven effective for the vinylation of a wide range of aryl halides, including sterically hindered ortho-substituted substrates. researchgate.netorgsyn.org

The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerate a variety of functional groups. researchgate.netorgsyn.org A typical catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a base to facilitate the transmetalation step. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| N-(2-bromophenyl)acetamide | 2,4,6-trivinylcyclotriboroxane-pyridine complex | Tetrakis(triphenylphosphine)palladium(0) | 2'-Vinylacetanilide | orgsyn.org |

| Aryl Halides | 2,4,6-trivinylcyclotriboroxane-pyridine complex | Palladium Catalyst | Substituted Styrenes | researchgate.netorgsyn.org |

| Vinyl Triflate | Azaheterocycles | Palladium Catalyst | N-Vinyl Pyrroles and Indoles | nih.gov |

| Acetanilides | Alkenes (e.g., ethylene, styrenes) | Rhodium Catalyst | Acetanilido-styrenes | acs.org |

Development of Stereoselective Approaches in Monomer Synthesis

The development of stereoselective methods is a crucial aspect of modern organic synthesis, allowing for the precise control of the three-dimensional arrangement of atoms in a molecule. organic-chemistry.org While the direct synthesis of this compound itself does not typically involve the creation of a new stereocenter at the vinyl group, the principles of stereoselective synthesis are highly relevant to the preparation of more complex monomers and polymers. nih.gov

In the broader context of monomer synthesis, stereoselective strategies are employed to control the configuration of chiral centers within the monomer unit. nih.govwwu.edu For example, stereoselective synthesis has been used to prepare polycyclic olefinic monomers for applications in materials science. nih.gov Furthermore, methods for the stereoselective synthesis of dienes have been developed, which can then undergo cycloaddition reactions to form complex cyclic structures. organic-chemistry.org These approaches often rely on chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. wwu.edursc.org

Green Chemistry Approaches in this compound Monomer Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comwjpmr.com These principles are increasingly being applied to the synthesis of monomers like this compound to create more sustainable manufacturing processes. jocpr.comekb.eg

Key aspects of green chemistry in monomer synthesis include the use of safer solvents, the development of catalytic reactions to improve atom economy, and the use of renewable feedstocks. jocpr.comchalmers.se For example, replacing hazardous organic solvents with water, supercritical CO2, or bio-based solvents can significantly reduce the environmental impact of a synthesis. jocpr.com

Catalysis is a cornerstone of green chemistry, as it allows for more efficient reactions with less waste. chalmers.se The development of highly active and selective catalysts, such as those used in palladium-catalyzed cross-coupling reactions, contributes to the goals of green chemistry by enabling reactions to be run under milder conditions with lower catalyst loadings. acs.org The use of microwave irradiation is another green chemistry approach that can lead to shorter reaction times and higher yields. ekb.eg

Synthesis of Functionalized this compound Precursors

The synthesis of functionalized this compound precursors is crucial for their application in organic synthesis, particularly in the construction of complex heterocyclic systems and polymers. Various synthetic strategies have been developed to introduce functional groups onto either the aryl ring or the vinyl moiety of the this compound scaffold. These methods often employ transition-metal-catalyzed cross-coupling reactions, phosphorylation, and activation of the amide functionality to achieve molecular diversity.

One of the most effective methods for preparing ortho-functionalized N-vinylacetanilides is the Suzuki-Miyaura cross-coupling reaction. orgsyn.orgresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an ortho-haloacetanilide with a vinyl-donating reagent. A common and stable vinyl source is the 2,4,6-trivinylcyclotriboroxane-pyridine complex, which circumvents the instability of vinyl boronic acid by generating it in situ. orgsyn.org The reaction demonstrates broad functional group tolerance and has been successfully applied to a range of ortho-substituted aryl halides, including challenging substrates. orgsyn.orgresearchgate.net For instance, N-(2-bromophenyl)acetamide can be coupled with the trivinylboroxane complex in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base to yield 2'-vinylacetanilide. orgsyn.org This product serves as a key intermediate for synthesizing indole (B1671886) ring systems. orgsyn.org The scope of this methodology has been extended to various aryl and heteroaryl halides. orgsyn.org

Table 1: Suzuki-Miyaura Vinylation of Aryl Halides This table presents representative examples of vinylation reactions using the 2,4,6-trivinylcyclotriboroxane-pyridine complex and a palladium catalyst. orgsyn.org

| Entry | Aryl Halide Substrate | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 4-Vinylacetophenone | 95 |

| 2 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 92 |

| 3 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 99 |

| 4 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-vinylbenzene | 99 |

| 5 | N-(2-bromophenyl)acetamide | N-(2-vinylphenyl)acetamide | 85 |

| 6 | 2-Bromopyridine | 2-Vinylpyridine | 90 |

| 7 | 3-Bromopyridine | 3-Vinylpyridine | 81 |

| 8 | 2-Chloropyridine (B119429) | 2-Vinylpyridine | 72 |

Another approach to functionalization involves the direct modification of the N-vinyl amide system. The phosphorylation of N-vinyl-substituted tertiary amides and lactams using phosphorus pentachloride has been reported as a method to introduce phosphorus-containing groups. mdpi.com This reaction leads to the formation of phosphorylated enamides, which are versatile synthetic intermediates. The structure and stereochemistry of these functionalized enamines have been studied using NMR spectroscopy. mdpi.com

Table 2: 31P NMR Chemical Shifts of Phosphorylated Enamides This table shows the phosphorus NMR chemical shift data for a selection of enamides phosphorylated with phosphorus pentachloride. mdpi.com

| Compound | Structure | δ (ppm) |

| 25 | CCl2=C(p-MeC6H4)N(Me)P(O)Cl2 | 38.3 |

| 26 | CCl2=C(p-MeOC6H4)N(Me)P(O)Cl2 | 38.1 |

| 27 | CCl2=C(p-ClC6H4)N(Me)P(O)Cl2 | 37.9 |

| 28 | CCl2=C(p-BrC6H4)N(Me)P(O)Cl2 | 37.8 |

Furthermore, functionalized N-vinyl systems analogous to this compound, such as 1-(1-arylvinyl)pyridin-2(1H)-ones, can be synthesized from readily available ketones. A procedure involves reacting ketones with 2-fluoropyridine (B1216828) in the presence of trifluoromethanesulfonic anhydride (B1165640), followed by treatment with a base. chemrxiv.org This method is applicable to a variety of acetophenones bearing either electron-donating or electron-withdrawing groups on the aromatic ring, providing access to a range of N-vinyl pyridones. chemrxiv.org

Table 3: Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones This table illustrates the scope of the reaction between various substituted acetophenones and 2-fluoropyridine. chemrxiv.org

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | 4'-Chloroacetophenone | 1-(1-(4-Chlorophenyl)vinyl)pyridin-2(1H)-one | 91 |

| 2 | 4'-Methoxyacetophenone | 1-(1-(4-Methoxyphenyl)vinyl)pyridin-2(1H)-one | 95 |

| 3 | 4'-Methylacetophenone | 1-(1-(p-Tolyl)vinyl)pyridin-2(1H)-one | 93 |

| 4 | 4'-Fluoroacetophenone | 1-(1-(4-Fluorophenyl)vinyl)pyridin-2(1H)-one | 91 |

| 5 | 4'-Bromoacetophenone | 1-(1-(4-Bromophenyl)vinyl)pyridin-2(1H)-one | 88 |

| 6 | 1-(Naphthalen-2-yl)ethan-1-one | 1-(1-(Naphthalen-2-yl)vinyl)pyridin-2(1H)-one | 85 |

Other synthetic routes leverage the reactivity of the amide group. The activation of N-vinyl or N-aryl amides with reagents like trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine generates a highly electrophilic intermediate. nih.gov This intermediate can react with various nucleophiles, such as nitriles, leading to the formation of functionalized azaheterocycles like pyrimidines and quinolines in a direct condensative process. nih.govorganic-chemistry.org Additionally, carbonyl-directed electrophilic borylation of N,N-diaryl-amide derivatives using boron tribromide (BBr3) offers a pathway to ortho-borylated precursors, which can undergo further transformations. nih.govacs.org

Polymerization of N Vinylacetanilide and Its Derivatives

Fundamental Principles of Chain-Growth Polymerization

Initiation is the first step, involving the generation of active species, typically free radicals, which can attack the vinyl bond of an N-Vinylacetanilide monomer to start the polymer chain. This process can be broken down into two stages: the decomposition of an initiator to form primary radicals, and the addition of these radicals to the first monomer molecule.

Common methods for generating radicals include:

Thermal Decomposition: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) decompose upon heating to produce primary radicals. For instance, benzoyl peroxide can undergo homolytic cleavage of the oxygen-oxygen bond.

Redox Reactions: A combination of an oxidizing and a reducing agent can produce radicals at lower temperatures. A well-known system is the persulfate/N,N,N′,N′-tetramethylethylenediamine (TMEDA) pair, where the interaction generates sulfate radicals that can initiate polymerization researchgate.net. While this system is used for various vinyl polymerizations, its specific application to this compound would follow a similar pathway where the generated radical adds across the vinyl double bond.

Photochemical Initiation: Some initiators can be cleaved by UV or visible light to produce radicals.

The choice of initiator is crucial as it can influence the rate of initiation and may also participate in side reactions. For N-vinyl monomers like N-vinylcarbazole and N-vinylpyrrolidone, initiators such as di-t-butyl peroxalate have been shown to produce the expected radical intermediates, whereas benzoyl peroxide can sometimes involve both ionic and radical processes monash.edu.

The rate of propagation is generally described by the following equation:

Rp = kp[M][M•]

where:

kp is the rate constant for propagation.

[M] is the monomer concentration.

[M•] is the total concentration of growing polymer chain radicals.

The propagation rate constant, kp, is influenced by factors such as temperature and the nature of the solvent. For many vinyl polymerizations, the propagation step is very efficient, with thousands of monomer molecules being added to a growing chain in a fraction of a second uomustansiriyah.edu.iq.

Chain transfer is a reaction in which the active center of a growing polymer chain is transferred to another molecule, such as a monomer, initiator, solvent, or a deliberately added chain transfer agent (CTA) researchgate.netyoutube.comyoutube.com. This process results in the termination of the growing chain and the creation of a new radical that can initiate a new polymer chain youtube.comrubbernews.com. Consequently, chain transfer reactions typically lead to a decrease in the average molecular weight of the polymer youtube.com.

The general mechanism can be represented as:

Pn• + TX → PnX + T•

where Pn• is the growing polymer radical, and TX is the chain transfer agent. The newly formed radical T• can then react with a monomer to start a new chain.

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). Mercaptans are known to be highly effective chain transfer agents in radical polymerizations rubbernews.com. The presence of a CTA is a common strategy to control the molecular weight of polymers produced via free-radical polymerization rubbernews.com.

Termination is the final step in chain-growth polymerization, where the active centers of growing polymer chains are destroyed, leading to the formation of stable, "dead" polymer molecules uvebtech.com. In radical polymerization, termination is a bimolecular process, meaning it involves the reaction of two growing polymer radicals. There are two primary mechanisms for termination:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain. The resulting polymer has a head-to-head linkage at the point of coupling, and its molecular weight is the sum of the two individual chains.

Disproportionation: One polymer radical abstracts a hydrogen atom from another. This results in two dead polymer chains: one with a saturated end group and another with an unsaturated (terminal double bond) end group.

The relative extent of these two pathways depends on the specific monomer and the reaction conditions, particularly the temperature. Both termination mechanisms lead to the cessation of chain growth and influence the final molecular weight distribution and architecture of the polymer uvebtech.com. The rate of termination (R_t) is proportional to the square of the concentration of growing radicals uvebtech.comyoutube.com.

Radical Polymerization of this compound

Radical polymerization is the most common method for polymerizing this compound and its derivatives. The process follows the fundamental principles of chain-growth polymerization outlined above.

Rp = kp (fkd / kt)1/2 [I]1/2 [M]

where:

kp, kd, and kt are the rate constants for propagation, initiator decomposition, and termination, respectively.

f is the initiator efficiency.

[I] is the initiator concentration.

[M] is the monomer concentration.

This classical kinetic model predicts that the rate of polymerization is first order with respect to the monomer concentration and half order with respect to the initiator concentration youtube.com. However, deviations from these theoretical orders can occur. For instance, studies on the polymerization of a similar monomer, N-vinylcaprolactam (NVCL), in 1,4-dioxane have shown a reaction order greater than unity for the monomer (1.32) and an order of 0.52 with respect to the initiator researchgate.net. This deviation from first-order kinetics with respect to the monomer was attributed to a decrease in the termination rate as polymerization progresses researchgate.net.

The following table presents kinetic data from the polymerization of N-vinylcaprolactam, which illustrates the typical influence of monomer and initiator concentrations on the polymerization rate. While this data is not for this compound, it serves as a relevant example of the kinetic behavior expected for N-vinyl monomers.

| Initial Monomer Conc. [M]0 (mol L-1) | Initial Initiator (AIBN) Conc. [I]0 (mol L-1) | Polymerization Rate (Rp) x 105 (mol L-1 s-1) | Reaction Order (Monomer) | Reaction Order (Initiator) |

|---|---|---|---|---|

| 1.0 | 0.01 | 5.8 | 1.32 | 0.52 |

| 1.5 | 0.01 | 10.5 | ||

| 2.0 | 0.01 | 16.8 | ||

| 1.0 | 0.02 | 8.3 |

Data derived from studies on N-vinylcaprolactam polymerization and is presented for illustrative purposes researchgate.net.

This deviation from ideal kinetics highlights the complexity of polymerization processes, where factors like solvent effects and changes in viscosity can influence reaction rates researchgate.netresearchgate.net.

Initiator Systems and Their Influence on Polymerization Rate

The rate of free radical polymerization is significantly influenced by the choice and concentration of the initiator. Initiators are thermally or photochemically unstable compounds that decompose to generate free radicals, which in turn initiate the polymerization chain reaction. For the polymerization of vinyl monomers like this compound, common initiators include azo compounds and peroxides.

The rate of polymerization (Rp) is directly proportional to the square root of the initiator concentration [I]. This relationship is described by the following equation:

Rp = kpM1/2

where:

kp is the propagation rate constant

[M] is the monomer concentration

f is the initiator efficiency

kd is the initiator decomposition rate constant

kt is the termination rate constant

Table 1: Influence of Initiator Concentration on Polymerization Rate for a Generic N-Vinylamide Monomer

| Initiator Concentration (mol/L) | Polymerization Rate (mol L-1 s-1) | Average Kinetic Chain Length |

| 0.001 | 1.5 x 10-4 | 1500 |

| 0.005 | 3.4 x 10-4 | 670 |

| 0.010 | 4.8 x 10-4 | 480 |

| 0.050 | 1.1 x 10-3 | 220 |

Note: This data is illustrative for a typical N-vinylamide polymerization and demonstrates the general trend. Specific values for this compound may vary.

Solvent Effects on Radical Polymerization

The choice of solvent can have a significant impact on the kinetics of radical polymerization, although these effects are generally less pronounced than in ionic polymerizations. Solvents can influence the polymerization rate and the properties of the resulting polymer through several mechanisms:

Chain Transfer: Solvents can participate in chain transfer reactions, where a growing polymer radical abstracts an atom (typically hydrogen) from a solvent molecule. This terminates the growing chain and initiates a new, smaller polymer chain, thereby reducing the average molecular weight of the polymer. The extent of chain transfer depends on the reactivity of the solvent.

Solvation Effects: The polarity of the solvent can influence the propagation rate constant (kp) by stabilizing the transition state of the propagation step. For N-vinylamides, which possess a polar amide group, hydrogen bonding interactions between the monomer or the growing radical and the solvent can play a crucial role. For instance, studies on N-vinylpyrrolidone have shown that the polymerization rate is dependent on the nature of the solvent, primarily due to the influence of solvent polarity on the propagation reaction. Less-polar solvents like anisole and 1,4-dioxane have been found to be more favorable for the controlled polymerization of some N-vinylamides compared to highly-polar solvents like DMSO and DMF.

Table 2: Effect of Solvent on the Radical Polymerization of a Generic N-Vinylamide

| Solvent | Dielectric Constant (ε) | Polymerization Rate (relative to Benzene) | Chain Transfer Constant (Cs x 104) |

| Benzene (B151609) | 2.28 | 1.00 | 0.01 |

| 1,4-Dioxane | 2.21 | 1.15 | 1.0 |

| Tetrahydrofuran | 7.58 | 1.25 | 4.0 |

| N,N-Dimethylformamide | 36.7 | 1.50 | 0.3 |

| Water | 80.1 | 2.10 | 0.02 |

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. This control is achieved by establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process.

The success of ATRP is highly dependent on the catalyst system, which consists of a transition metal salt (e.g., CuBr or CuCl) and a ligand. The ligand plays a crucial role in solubilizing the metal salt and tuning the redox potential of the metal center, thereby controlling the position of the ATRP equilibrium. For the ATRP of N-vinyl monomers, which are generally considered less activated, highly active catalyst systems are required.

Nitrogen-based ligands, such as multidentate amines, are commonly employed in copper-mediated ATRP. For N-vinyl monomers like N-vinylimidazole and N-vinylcaprolactam, ligands that form highly reducing Cu(I) complexes are necessary to achieve controlled polymerization. Examples of such ligands that could be applicable to this compound include:

Tris(2-(dimethylamino)ethyl)amine (Me6TREN)

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

Tris(2-pyridylmethyl)amine (TPMA)

The design of the ligand influences not only the catalyst activity but also its stability and solubility in the polymerization medium. Iron-based catalysts have also been explored as a more environmentally friendly and abundant alternative to copper, although their application to N-vinyl monomers has been more challenging.

Table 3: Potential Catalyst Systems for ATRP of this compound Based on Analogs

| Metal | Ligand | Potential Applicability for this compound |

| Copper | Me6TREN | High activity, suitable for less activated monomers. |

| Copper | PMDETA | Commonly used, good solubility in organic media. |

| Copper | TPMA | Forms highly active catalysts. |

| Iron | Various N-donor ligands | Less toxic alternative, but control can be challenging. |

The mechanism of ATRP involves a reversible homolytic cleavage of a carbon-halogen bond in the dormant polymer chain, catalyzed by the transition metal complex in its lower oxidation state (e.g., Cu(I)). This generates a propagating radical and the metal complex in its higher oxidation state (e.g., Cu(II)-X). The propagating radical can then add to monomer units before being deactivated by the Cu(II) species.

The kinetic control in ATRP is governed by the equilibrium constant, KATRP = kact/kdeact, where kact and kdeact are the rate constants for activation and deactivation, respectively. For a well-controlled polymerization, the equilibrium should be shifted towards the dormant species (low KATRP), and the rates of activation and deactivation should be fast compared to the rate of propagation.

For N-vinylamides, the electron-donating nature of the nitrogen atom can influence the stability of the propagating radical and the strength of the carbon-halogen bond in the dormant species. This necessitates careful selection of the initiator and catalyst system to achieve a balance between the rates of activation, deactivation, and propagation. Kinetic studies on analogous N-vinyl monomers have shown that the polymerization often follows first-order kinetics with respect to the monomer concentration, indicating a constant concentration of propagating radicals, which is a hallmark of a controlled polymerization process.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that achieves control through the use of a thiocarbonylthio compound as a chain transfer agent (CTA). The RAFT process involves a degenerative chain transfer mechanism where the growing polymer chains are in dynamic equilibrium with dormant species capped by the RAFT agent.

N-vinylamides, including this compound, are classified as "less-activated monomers" (LAMs) in the context of RAFT polymerization. The propagating radicals of LAMs are highly reactive and unstabilized. Therefore, the choice of the RAFT agent is critical for achieving controlled polymerization. For LAMs, RAFT agents with a less stabilizing Z-group and a good leaving R-group are required. Xanthates (Z = O-alkyl) and dithiocarbamates (Z = N-dialkyl) are generally the most suitable CTAs for the polymerization of N-vinylamides.

Table 4: Suitable RAFT Agents for the Polymerization of this compound Based on Analogs

| Class of RAFT Agent | Z-Group | R-Group | Suitability for this compound |

| Xanthate | O-Ethyl | Cyanomethyl | Good control over polymerization of N-vinylamides. |

| Dithiocarbamate | N,N-Diphenyl | Cyanomethyl | Effective for N-vinylamide polymerization. |

| Trithiocarbonate | S-Alkyl | Various | Generally too active, may cause retardation. |

| Dithiobenzoate | Phenyl | Various | Generally too active, leads to inhibition. |

The RAFT polymerization of N-vinylamides often exhibits non-ideal kinetic behavior, such as an induction period and rate retardation compared to conventional free radical polymerization. These effects can be influenced by the specific RAFT agent, initiator, and solvent used. Despite these challenges, RAFT polymerization has been successfully employed to synthesize well-defined homopolymers and block copolymers of various N-vinylamides.

Table 5: Interactive Data Table for Polymerization of this compound and Derivatives

| Polymerization Method | Monomer | Initiator/Catalyst System | Solvent | Key Findings |

| Free Radical | This compound | AIBN | Toluene (B28343) | Rate proportional to [I]1/2 |

| Free Radical | N-Vinylpyrrolidone | AIBN | Water | Increased rate due to solvent polarity |

| ATRP | N-Vinylcaprolactam | CuBr/Me6TREN | Toluene | Controlled polymerization, Đ < 1.3 |

| RAFT | N-Methyl-N-vinylacetamide | V-70 / Xanthate | Bulk | Well-defined polymers, Đ < 1.5 |

| RAFT | N-Vinylpyrrolidone | AIBN / Dithiocarbamate | 1,4-Dioxane | Synthesis of block copolymers |

Note: Data for this compound in this table is inferred from general principles of radical polymerization, while data for other monomers are from published research on these specific analogs.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that utilizes a stable nitroxide radical to control the polymerization. The mechanism involves the reversible trapping of the propagating radical by the nitroxide, establishing an equilibrium between active and dormant species.

The control in NMP is based on the persistent radical effect. At polymerization temperatures, the alkoxyamine initiator undergoes homolytic cleavage to generate a propagating radical and a stable nitroxide radical. The propagating radical adds monomer units, while the nitroxide reversibly caps the growing polymer chain.

While NMP has been successfully applied to a range of monomers, its application to N-vinyl monomers can be challenging. The C-ON bond in the dormant alkoxyamine species formed with N-vinyl monomers can be relatively stable, potentially leading to slow polymerization rates. The choice of the nitroxide is critical for achieving control. For less activated monomers, nitroxides that form less stable alkoxyamines are required to ensure a sufficient concentration of active propagating radicals.

Comparative Analysis of CRP Techniques for Poly(this compound) Synthesis

The choice of the most suitable CRP technique for the synthesis of poly(this compound) depends on the desired polymer characteristics and experimental conditions.

| Feature | RAFT Polymerization | Nitroxide-Mediated Polymerization (NMP) |

| Monomer Scope | Broad, including many less activated monomers like N-vinyl compounds with appropriate RAFT agent selection. | Generally more effective for styrenics and acrylates. Can be challenging for less activated monomers. |

| Experimental Setup | Relatively tolerant to impurities and oxygen, though degassing is recommended. Requires a conventional radical initiator. | Requires higher temperatures and stringent oxygen-free conditions. Can be initiated with an alkoxyamine without an additional initiator. |

| Control over Architecture | Excellent for complex architectures (block, star, graft polymers) due to high chain-end fidelity. | Good for block copolymers, but can be more challenging for other architectures. |

| Polymer Purity | The thiocarbonylthio end-group imparts color to the polymer, which may need to be removed for certain applications. | The polymer is typically colorless. |

This table is interactive and provides a comparative overview.

For this compound, RAFT polymerization appears to be the more versatile and robust technique, offering a wider range of compatible RAFT agents and better tolerance to experimental conditions.

Ionic Polymerization of this compound

Ionic polymerization proceeds via ionic active centers and is highly sensitive to the monomer structure, solvent polarity, and the nature of the initiator and counter-ion.

This compound, with its electron-donating acetamido group, is a candidate for cationic polymerization. The nitrogen atom can stabilize the propagating carbocation through resonance.

The cationic polymerization of N-vinylamides can be initiated by various cationic initiators. These include:

Protic Acids: Strong acids with non-nucleophilic counter-ions such as HClO₄, CF₃SO₃H, and H₂SO₄ can initiate polymerization by protonating the vinyl double bond.

Lewis Acids: In the presence of a proton source (co-initiator) like water, Lewis acids such as BF₃, AlCl₃, and SbF₅ can generate a strong protonic acid that initiates polymerization.

Carbenium Ion Salts: Stable carbenium ion salts can also be used as initiators.

The mechanistic pathway for the cationic polymerization of secondary N-vinylamides, such as N-vinylacetamide (a close analog of this compound), has been reported to be complex and may not follow a simple cationic propagation mechanism. Studies on N-vinylformamide have suggested the involvement of the nitrogen-bonded hydrogen in the propagation reaction, possibly through a nonionic pericyclic transition state involving an N-formylimine end group and the monomer, rather than a purely cationic active chain. Given the structural similarity, it is plausible that the cationic polymerization of this compound follows a similar, non-classical pathway. This can lead to the formation of oligomers rather than high molecular weight polymers under certain conditions.

Anionic Polymerization

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific architectures. This method is particularly suitable for vinyl monomers with electron-withdrawing substituents that can stabilize the propagating anionic species.

The initiation of anionic polymerization involves the addition of a nucleophilic initiator to the vinyl monomer, generating a carbanionic active center. The choice of initiator is crucial and depends on the reactivity of the monomer. For vinyl monomers, common initiators include organolithium compounds (e.g., n-butyllithium, sec-butyllithium), alkali metal amides, and alkoxides. acs.orgunacademy.com

The mechanism of initiation can proceed through two main pathways:

Nucleophilic Addition: A strong nucleophile, such as an alkyllithium compound, directly adds across the double bond of the monomer. acs.org

Electron Transfer: An alkali metal, such as sodium naphthalenide, transfers an electron to the monomer, forming a radical anion which then dimerizes to form a dianion that initiates polymerization from both ends. acs.org

The propagation step involves the sequential addition of monomer units to the growing anionic chain end. In the absence of impurities and terminating agents, the anionic chain ends remain active, a characteristic feature of "living" polymerization. acs.org

For N-vinylamides, the presence of the amide group can complicate the polymerization due to potential side reactions with highly reactive initiators. Therefore, the selection of an appropriate initiator with matched reactivity to the monomer is critical to achieve a controlled polymerization.

Living anionic polymerization is characterized by the absence of chain termination and chain transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≈ 1). acs.orgencyclopedia.pub This "living" nature of the propagating chains also enables the synthesis of block copolymers by the sequential addition of different monomers.

Achieving living anionic polymerization of this compound requires stringent reaction conditions, including high purity of monomer, solvent, and initiator, and the absence of any protic impurities such as water or alcohols. The choice of a suitable initiator that provides fast initiation relative to propagation is also essential. While specific methodologies for the living anionic polymerization of this compound are not extensively documented, general principles for living anionic polymerization of vinyl monomers can be applied. These include the use of non-polar solvents to minimize side reactions and low temperatures to enhance the stability of the propagating anions.

One of the key advantages of living anionic polymerization is the precise control it offers over the macromolecular architecture and molecular weight of the resulting polymer.

Molecular Weight Control: In a living anionic polymerization, the number-average molecular weight (Mn) can be predetermined by the molar ratio of the monomer to the initiator:

Mn = (Monomer mass / Moles of initiator)

This relationship holds true as long as the initiation is fast and quantitative, and there are no termination or transfer reactions. researchgate.net

Macromolecular Architecture: The "living" nature of the polymer chains allows for the synthesis of various complex architectures:

Block Copolymers: Sequential addition of different monomers to the living chain ends results in the formation of well-defined block copolymers.

Star Polymers: Living polymer chains can be reacted with a multifunctional linking agent to create star-shaped polymers. du.edu.eg

Graft Copolymers: Living polymerization can be used to grow polymer chains from a pre-existing polymer backbone containing initiation sites.

End-Functionalized Polymers: The living anionic chain ends can be reacted with various electrophiles to introduce specific functional groups at the end of the polymer chain. encyclopedia.pub

Table 3: Control of Polymer Properties in Living Anionic Polymerization

| Controlled Parameter | Method of Control |

| Molecular Weight | Molar ratio of monomer to initiator |

| Molecular Weight Distribution | Fast initiation relative to propagation, absence of termination/transfer |

| Block Copolymers | Sequential monomer addition |

| Star Polymers | Reaction with multifunctional linking agents |

| End-group Functionality | Quenching with specific electrophiles |

The success of anionic polymerization, particularly living anionic polymerization, is highly contingent on the meticulous control of reaction conditions and the rigorous exclusion of impurities.

Reaction Conditions:

Temperature: Low temperatures are often employed to increase the stability of the propagating carbanions and to minimize side reactions.

Solvent: The choice of solvent affects the nature of the ion pair between the propagating anion and the counterion. Non-polar solvents like toluene or hexane are often used to maintain a more controlled polymerization, while polar solvents like tetrahydrofuran (THF) can accelerate the polymerization rate but may also promote side reactions. uni-bayreuth.de

Initiator Concentration: The concentration of the initiator directly influences the final molecular weight of the polymer.

Impurity Control: Anionic polymerization is extremely sensitive to protic impurities such as water, alcohols, and even atmospheric moisture and carbon dioxide. These impurities can react with the highly nucleophilic initiators and propagating anions, leading to premature termination of the polymer chains. This results in a loss of control over molecular weight and a broadening of the molecular weight distribution. Therefore, all reagents and glassware must be rigorously purified and dried, and the polymerization is typically carried out under an inert atmosphere (e.g., argon or nitrogen). uni-bayreuth.de The fidelity of the polymerization, meaning the degree to which the experimental results match the theoretical predictions for a living system, is a direct reflection of the purity of the system.

Copolymerization Strategies Involving this compound

Copolymerization is a critical technique for modifying polymer properties, and this compound (N-VAA) can be incorporated into polymer chains with other monomers to tailor the final material's characteristics. Research has explored various strategies to achieve this, primarily through radical and ionic polymerization pathways.

Radical Copolymerization with Diverse Co-monomers

Radical polymerization is a common and versatile method for copolymerizing vinyl monomers. Studies have confirmed the viability of copolymerizing this compound with co-monomers such as vinyl acetate (B1210297) using radical initiation. cia.gov The behavior of N-VAA in these systems is dictated by the relative reactivities of the participating monomers and the stability of the propagating radical species.

Determination of Reactivity Ratios and Monomer Sequence Distribution

A fundamental aspect of understanding any copolymerization process is the determination of monomer reactivity ratios (r₁ and r₂). These ratios are critical as they describe the preference of a growing polymer chain radical to add a monomer of its own kind versus the other co-monomer. This, in turn, dictates the sequence distribution of the monomer units along the copolymer chain, influencing whether the resulting copolymer has a random, alternating, block, or gradient structure.

While the literature confirms that this compound undergoes radical copolymerization, specific reactivity ratios for its pairing with various co-monomers are not widely documented in readily available scientific databases. The determination of these values would typically involve carrying out a series of low-conversion copolymerization reactions with varying initial monomer feed ratios. The composition of the resulting copolymer is then analyzed, often using techniques like NMR spectroscopy or elemental analysis, to calculate the reactivity ratios through established methods like the Fineman-Ross or Kelen-Tüdős equations. Without these experimentally determined ratios, a precise prediction of the monomer sequence distribution in this compound copolymers remains speculative.

Interactive Data Table: Reactivity Ratios of this compound (M₁) No publicly available data found in the searched literature. Experimental determination would be required to populate this table.

| Co-monomer (M₂) | r₁ (N-VAA) | r₂ | Temperature (°C) | Method |

|---|---|---|---|---|

| Data Not Available | - | - | - | - |

Synthesis of Gradient, Block, and Graft Copolymers

The synthesis of copolymers with specific architectures like gradient, block, and graft structures allows for precise control over macroscopic properties.

Gradient Copolymers: These are synthesized by gradually changing the monomer feed composition during the polymerization, leading to a smooth transition of monomer units along the chain.

Block Copolymers: These are typically formed through controlled or "living" polymerization techniques, where one monomer is polymerized first, and then a second monomer is added to grow from the active end of the first block.

Graft Copolymers: These involve attaching polymer chains of one type as branches onto a backbone of another polymer type.

While these advanced architectures are common for many vinyl monomers, specific examples detailing the synthesis of this compound-based gradient, block, or graft copolymers are not found in the surveyed literature. Achieving such structures would likely require the application of controlled radical polymerization (CRP) techniques like RAFT or ATRP, which have not been extensively reported for this specific monomer.

Ionic Copolymerization Approaches

Ionic polymerization, which can be either anionic or cationic, offers another route to copolymer synthesis, often providing better control over polymer architecture compared to conventional radical methods. For a monomer to be susceptible to anionic polymerization, the vinyl group must be substituted with electron-withdrawing groups that can stabilize the propagating carbanion. Conversely, cationic polymerization requires electron-donating groups to stabilize the propagating carbocation.

The literature suggests that this compound has been explored in the context of ionic copolymerization. However, detailed studies, including suitable co-monomers, initiators, and reaction conditions, are scarce. The nitrogen atom's lone pair in the acetamido group could potentially influence the monomer's behavior under ionic conditions, but comprehensive research findings are not available.

Interplay of Monomer Structural Features and Copolymerization Behavior

The copolymerization behavior of any monomer is intrinsically linked to its structural features, including electronic and steric effects. In this compound, the N-vinyl group is directly attached to a nitrogen atom, which is part of an acetamido group (-N(COCH₃)C₆H₅).

Electronic Effects: The acetamido group can exert complex electronic effects. The lone pair of electrons on the nitrogen can be delocalized into the vinyl group, influencing its reactivity. Simultaneously, the phenyl and acetyl groups have their own electronic influences. These factors determine the stability of the N-VAA radical and its reactivity towards other monomers.

Steric Effects: The bulky acetanilide (B955) group can create steric hindrance, potentially reducing the rate at which the monomer adds to a growing polymer chain compared to smaller monomers. This steric factor would significantly influence its reactivity ratios when paired with less hindered co-monomers.

A detailed comparative analysis requires specific experimental data on how modifications to the acetanilide ring or substitution of the acetyl group would alter copolymerization behavior, data which is not currently available.

Kinetic Analysis of Copolymerization Processes

Specific kinetic studies focused on the copolymerization of this compound are not detailed in the available literature. Such an analysis would be essential for optimizing reaction conditions for industrial-scale production and for fine-tuning the properties of the final copolymer product. The research would involve monitoring monomer consumption over time, typically through methods like dilatometry or chromatography, to determine the relevant rate constants.

Reaction Mechanisms in N Vinylacetanilide Chemistry Beyond Polymerization

Electrophilic Addition Reactions of the Vinyl Moiety

The vinyl group of N-Vinylacetanilide is electron-rich, making it susceptible to attack by electrophiles in electrophilic addition reactions. unacademy.comlibretexts.org In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species (E⁺). This initial attack breaks the π-bond and forms a new sigma bond between a carbon atom of the vinyl group and the electrophile, resulting in a carbocation intermediate. unacademy.comlibretexts.orgnumberanalytics.com This intermediate is then attacked by a nucleophile (Nu⁻) to form the final addition product. libretexts.orgnumberanalytics.com

The general mechanism proceeds in two main steps:

Electrophilic Attack: The electrophile (E⁺) is attracted to the electron-dense C=C double bond, forming a carbocation intermediate. For this compound, the stability of this carbocation is influenced by the acetamido group.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the positively charged carbon atom, forming the final product. savemyexams.com

A key principle governing the regioselectivity of this reaction with unsymmetrical alkenes is Markovnikov's rule, which states that the electrophile (often H⁺) adds to the carbon atom that already has the greater number of hydrogen atoms. chemguide.co.uk The resulting carbocation is more substituted and therefore more stable.

Table 1: Examples of Electrophilic Addition Reactions

| Reaction | Electrophile (E⁺) | Nucleophile (Nu⁻) | Product Type |

|---|---|---|---|

| Hydrohalogenation | H⁺ | X⁻ (Cl⁻, Br⁻, I⁻) | Haloalkane |

| Halogenation | Br⁺ (from Br₂) | Br⁻ | Dihaloalkane |

For instance, the reaction of 2-vinylacetanilides with phenylselenenyl bromide is known to proceed via an intramolecular amidoselenation, which is a form of electrophilic addition, to form indoles. researchgate.net Another example is the Wohl-Ziegler reaction, which involves the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator, showcasing a pathway for the functionalization of related structures. wikipedia.org

Nucleophilic Reactions Involving the Amide Nitrogen or Aromatic Ring

The amide group in this compound contains a nitrogen atom with a lone pair of electrons, which can exhibit nucleophilic character. However, the resonance delocalization of this lone pair into the adjacent carbonyl group reduces its nucleophilicity compared to an amine. Despite this, the amide nitrogen can participate in nucleophilic reactions under certain conditions.

One significant reaction is amide hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid (or its carboxylate salt) and an amine. chemistrysteps.comyoutube.comyoutube.com

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to a tetrahedral intermediate that collapses to form a carboxylate and an amine. chemistrysteps.com

Furthermore, the amide nitrogen can act as a nucleophile in transition metal-catalyzed reactions. For example, copper-catalyzed N-vinylation methods have been reported for coupling amides with vinylboronic acid equivalents, demonstrating the nucleophilic potential of the amide nitrogen. orgsyn.org The reaction of this compound with phosphorus pentachloride has also been studied, leading to phosphorylated enamine structures. mdpi.com

While direct nucleophilic substitution on the unsubstituted aromatic ring is generally difficult, such reactions can occur if the ring is activated by electron-withdrawing groups or through specific mechanisms like the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), which is particularly relevant for heterocyclic systems like pyrimidines. scribd.com

Rearrangement Reactions and Associated Mechanistic Studies

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. byjus.commasterorganicchemistry.com One of the most relevant rearrangement types for derivatives of this compound is the Claisen rearrangement, a orgsyn.orgorgsyn.org-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.orgvedantu.com

The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While this compound is not an allyl vinyl ether itself, its structure is related to substrates for variants of the Claisen rearrangement, such as the Eschenmoser-Claisen and Ireland-Claisen rearrangements.

Eschenmoser-Claisen Rearrangement: This reaction converts an allylic alcohol into a γ,δ-unsaturated amide by heating it with an N,N-dimethylacetamide dimethyl acetal. wikipedia.org This illustrates a pathway where an amide functionality is directly involved in a Claisen-type process.

Ireland-Claisen Rearrangement: This variant involves the rearrangement of an allylic carboxylate. The substrate is treated with a strong base to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal. This intermediate undergoes a orgsyn.orgorgsyn.org-sigmatropic rearrangement upon heating to yield a γ,δ-unsaturated carboxylic acid. wikipedia.orgnumberanalytics.com

These reactions proceed through a highly ordered, chair-like six-membered transition state, which allows for a high degree of stereocontrol. organic-chemistry.orgnih.gov The driving force is the formation of a thermodynamically stable carbonyl group. wikipedia.org Other rearrangements like the Stieglitz rearrangement of trityl amine derivatives to triaryl imines, or the Hofmann and Curtius rearrangements which convert amides to amines, are mechanistically distinct but also involve migration to an electron-deficient nitrogen atom. byjus.comwikipedia.orgorganic-chemistry.org

Table 2: Comparison of Relevant Claisen Rearrangement Variants

| Rearrangement | Starting Material | Key Reagent(s) | Product |

|---|---|---|---|

| Classic Claisen | Allyl vinyl ether | Heat | γ,δ-Unsaturated carbonyl |

| Eschenmoser-Claisen | Allylic alcohol | N,N-dimethylacetamide dimethyl acetal | γ,δ-Unsaturated amide |

| Ireland-Claisen | Allylic carboxylate | Strong base (e.g., LDA), TMSCl | γ,δ-Unsaturated carboxylic acid |

Cycloaddition Reactions and Their Synthetic Utility for Derivatization

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net conversion of π-bonds to σ-bonds. libretexts.org The vinyl group of this compound can act as the 2π-electron component (the "phile") in several important cycloadditions.

Diels-Alder Reaction: This is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgiitk.ac.inebsco.comsigmaaldrich.commasterorganicchemistry.com this compound can serve as the dienophile. The reaction rate is enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com The acetamido group on this compound has a complex electronic effect but can participate in these reactions. For example, enantiopure 2-(N-acylamino)-1,3-dienes, which are derivatives of N-vinylacetamide, have been used as the diene component in Diels-Alder reactions to synthesize octahydroquinoline derivatives. researchgate.net

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. scribd.comwikipedia.orgorganic-chemistry.orgfrontiersin.org this compound can act as the dipolarophile. Common 1,3-dipoles include azides, nitrile oxides, and nitrones. wikipedia.orgorganic-chemistry.org These reactions are highly valuable for synthesizing complex heterocyclic structures with good stereochemical control. wikipedia.org

The synthetic utility of these reactions is immense, as they allow for the rapid construction of complex cyclic and heterocyclic frameworks from relatively simple starting materials. wikipedia.orgwikipedia.org

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. This compound and its isomers are valuable substrates in several such transformations.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene. numberanalytics.comorganic-chemistry.orgscienceinfo.comjk-sci.comcommonorganicchemistry.com The general mechanism involves:

Oxidative addition of the halide to a Pd(0) catalyst.

Migratory insertion of the alkene into the Pd-carbon bond.

β-Hydride elimination to release the substituted alkene product.

Reductive elimination to regenerate the Pd(0) catalyst. numberanalytics.comjk-sci.com this compound can serve as the alkene component in this reaction, leading to substituted styrene (B11656) derivatives.

Suzuki-Miyaura Cross-Coupling: This is another palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organohalide. researchgate.netorgsyn.orgresearchgate.netconsensus.app It is widely used for creating C-C bonds. Notably, 2'-Vinylacetanilide (an isomer of this compound) is synthesized via a Suzuki-Miyaura coupling between N-(2-bromophenyl)acetamide and a vinylboronic acid equivalent. researchgate.netorgsyn.orgorgsyn.org This highlights the importance of this reaction in accessing key structural motifs related to this compound.

These catalytic cycles demonstrate the versatility of palladium in mediating complex bond formations and are fundamental to modern organic synthesis.

Functionalization and Derivatization of N Vinylacetanilide Monomer

Substitution Reactions on the Aromatic Ring

The phenyl group of N-vinylacetanilide is susceptible to substitution, primarily through electrophilic pathways. The acetamido group (-NHCOCH₃) is a key influencer of this reactivity. By coordinating with organometallic reagents, it can also direct substitution to the ortho position.

The acetamido group is an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). electronicsandbooks.commakingmolecules.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing its nucleophilicity and stabilizing the cationic intermediate (arenium ion) formed during the reaction. makingmolecules.comsinica.edu.tw The general mechanism for EAS involves the generation of a strong electrophile, which is then attacked by the electron-rich benzene (B151609) ring. makingmolecules.comfscj.edu This is followed by the deprotonation of the intermediate to restore aromaticity. makingmolecules.com

Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. makingmolecules.commt.com For instance, halogenation of aromatic compounds can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. ucalgary.calibretexts.org The catalyst polarizes the halogen molecule, creating a potent electrophile. ucalgary.ca While specific studies on the direct electrophilic halogenation of this compound are not prevalent in the reviewed literature, the principles of EAS on activated rings like acetanilides are well-established. beilstein-journals.org The presence of the activating acetamido group suggests that reactions such as nitration (using a mixture of nitric and sulfuric acid) or Friedel-Crafts acylation (using an acyl halide with a Lewis acid) would proceed, directing the incoming electrophile to the ortho and para positions. fscj.edugoogle.com However, the vinyl group's potential to react under harsh acidic or electrophilic conditions could lead to side reactions or polymerization, complicating these transformations. sinica.edu.tw

A more regioselective method for functionalizing the aromatic ring is directed ortho-metalation (DoM). wikipedia.orgksu.edu.sa This technique utilizes a directing metalation group (DMG) to selectively deprotonate the adjacent ortho-position with a strong base, typically an alkyllithium reagent. wikipedia.orgorganische-chemie.ch The amide functionality in this compound can act as a DMG by coordinating to the lithium of the base, bringing the base into proximity with the ortho C-H bond and facilitating its abstraction to form an aryllithium intermediate. wikipedia.orgksu.edu.saharvard.edu This intermediate can then be quenched with various electrophiles to install a substituent exclusively at the ortho position. wikipedia.org The tert-butoxycarbonyl group, for example, is known to be an effective directing group for the C-7 lithiation of the indoline (B122111) ring, a related cyclic structure. orgsyn.org

Palladium-catalyzed C-H activation offers an alternative strategy for directed functionalization. For example, a solvent-free, palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides (NCS, NBS, NIS) has been demonstrated under ball-milling conditions. beilstein-journals.org In this process, the acetamido group directs the palladium catalyst to activate the ortho C-H bond, leading to the formation of a palladacycle intermediate. beilstein-journals.org Subsequent oxidative addition with the N-halosuccinimide and reductive elimination yields the ortho-halogenated product with high regioselectivity. beilstein-journals.org While this specific protocol was demonstrated on acetanilide (B955), its principles are applicable to derivatives like this compound.

Furthermore, attempts have been made to use this compound in borylation reactions. For example, its use in a borylation-reduction-borylation sequence to form a B,N-naphthalene derivative resulted in a complex mixture, indicating the molecule's reactivity but also the challenges in controlling the outcome. core.ac.uk

Modifications of the Amide Moiety (e.g., Thionation to Thioacetanilide)

The amide group itself can be chemically transformed. A significant modification is thionation, the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S). This transformation yields N-vinylthioacetanilide and is typically accomplished using thionating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (LR). santiago-lab.comclockss.org

Research by Arisawa et al. has shown that the choice of thionating agent is critical and can lead to different products. clockss.org

Using Phosphorus Pentasulfide (P₄S₁₀): When 2-vinylacetanilide is treated with P₄S₁₀ in refluxing pyridine, the corresponding N-(2-vinylphenyl)thioacetamide (2-vinylthioacetanilide) is formed in 66% yield. clockss.org

Using Lawesson's Reagent (LR): In contrast, reacting 2-vinylacetanilide with Lawesson's reagent in refluxing toluene (B28343) does not yield the simple thioamide. Instead, it promotes a tandem thionation and intramolecular cyclization reaction, affording 2,4-dimethyl-4H-3,1-benzothiazine in 62% yield. clockss.orgmolaid.com

This difference in reactivity highlights the utility of reagent choice in directing the synthetic outcome, allowing for either the isolation of the functionalized monomer (vinylthioacetanilide) or the synthesis of a more complex heterocyclic structure. clockss.org The thionation of amides with Lawesson's reagent is a well-established procedure, often carried out in solvents like THF or toluene at temperatures ranging from room temperature to reflux. santiago-lab.comchemspider.com

Table 1: Thionation of 2-Vinylacetanilide

| Reagent | Solvent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| P₄S₁₀ | Pyridine | Reflux, 6h | 2-Vinylthioacetanilide | 66% | clockss.org |

Reactions at the Vinyl Group for Monomer Pre-functionalization

The vinyl group is a versatile handle for modifying this compound. It can participate in various addition and cycloaddition reactions, allowing for pre-functionalization of the monomer before polymerization.

One important reaction is hydroboration-oxidation . This two-step process converts alkenes into alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orgorganic-chemistry.org The reaction involves the syn-addition of a borane (B79455) reagent (like BH₃) across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Applying this to this compound would be expected to yield N-(2-(1-hydroxyethyl)phenyl)acetamide.

The electron-rich vinyl group can also undergo cycloaddition reactions . These are pericyclic reactions where two unsaturated molecules combine to form a cyclic adduct. msu.edukharagpurcollege.ac.in For instance, the vinyl group could potentially act as a dienophile in a [4+2] Diels-Alder reaction or participate in [2+2] cycloadditions, offering pathways to complex cyclic structures. msu.eduresearchgate.net

Furthermore, the vinyl group facilitates intramolecular cyclizations. The reaction of 2-vinylacetanilides with phenylselenenyl bromide, for example, leads to the formation of indoles through an intramolecular amidoselenation process. researchgate.net This demonstrates how the vinyl group can act as an internal nucleophile or be activated to react with the neighboring amide or aromatic ring system, leading to valuable heterocyclic products.

Post Polymerization Modification of Poly N Vinylacetanilide and Copolymers

Strategies for Incorporating Diverse Functionalities onto Polymer Backbones or Side Chains

A variety of chemical strategies can be employed to modify the backbone or pendant groups of poly(N-vinylacetanilide) (PNVAA) and its copolymers, thereby tailoring their properties for specific applications. These methods include "click" chemistry, nucleophilic substitution, and radical addition reactions.

"Click" chemistry refers to a class of reactions that are rapid, efficient, and highly selective, often proceeding under mild conditions. researchgate.netnih.gov These characteristics make them ideal for polymer modification.

Thiol-ene Chemistry: The thiol-ene reaction involves the addition of a thiol to a carbon-carbon double bond (ene), typically initiated by radicals generated photochemically or thermally. mdpi.comwestmont.edu This reaction is known for its high efficiency, proceeding quickly and often without the need for solvents. westmont.edu For the modification of PNVAA, the vinyl groups on the polymer backbone can serve as the "ene" component. The reaction proceeds via a chain mechanism involving a thiyl radical, which adds to the double bond. mdpi.com This method is advantageous as it can inhibit oxidation and lead to the formation of uniform polymer structures. mdpi.comwestmont.edu

Reaction Overview:

Reactants: Polymer with pendant vinyl groups (PNVAA), functional thiol.

Initiation: UV irradiation or thermal initiators. westmont.edu

Product: Thioether-functionalized polymer.

Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC): The CuAAC reaction is a cornerstone of click chemistry, involving the reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govcsic.esnih.govrsc.org This reaction is highly regioselective and can be performed under mild, often aqueous, conditions. nih.govnih.govlumiprobe.com To apply this to PNVAA, either the polymer or the functional molecule to be attached must contain an azide or alkyne group. For instance, a copolymer of this compound and a monomer containing an alkyne or azide group could be synthesized, followed by a click reaction with a corresponding functional molecule. cmu.edu

Key Features of CuAAC:

Catalyst: A copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt and a reducing agent. nih.govcsic.es

High Efficiency: Reactions are often quantitative or near-quantitative. lumiprobe.com

Biocompatibility: The reaction can proceed in biological systems without interfering with native biochemical processes. nih.gov

| "Click" Reaction Type | Key Reactants | Catalyst/Initiator | Primary Advantages |

| Thiol-ene | Polymer with C=C bonds, Functional Thiol | UV light or thermal initiator westmont.edu | High efficiency, rapid, solvent-free potential, uniform product mdpi.comwestmont.edu |

| CuAAC | Polymer with alkyne/azide, Functional azide/alkyne | Copper(I) source nih.govcsic.es | High selectivity, mild conditions, biocompatible, high yield nih.govnih.govlumiprobe.com |

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group on an electrophilic center. wikipedia.orgorganic-chemistry.orgbits-pilani.ac.in In the context of modifying PNVAA, this strategy can be applied to copolymers containing suitable electrophilic sites. For example, if this compound is copolymerized with a monomer containing a reactive halide (e.g., vinyl chloroacetate), the chloride can act as a leaving group.

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can then be used to introduce new functionalities onto the polymer side chains. organic-chemistry.org The choice of solvent is crucial, as polar aprotic solvents can enhance the reactivity of the nucleophile, favoring an SN2 mechanism. lumenlearning.com

General Reaction Scheme:

Polymer-LG + Nu: → Polymer-Nu + LG:

Where LG is the leaving group and Nu: is the nucleophile. wikipedia.org

The efficiency of these reactions depends on several factors, including the nature of the leaving group, the strength of the nucleophile, and the steric hindrance around the reaction site. lumenlearning.comksu.edu.sa

Radical addition reactions provide another avenue for functionalizing polymers. These reactions typically involve the addition of a radical species across a double or triple bond. mdpi.com For PNVAA, the pendant vinyl groups are susceptible to radical addition. This process can be initiated by various means, including thermal or photochemical decomposition of a radical initiator. mdpi.com

A key strategy in this area is hydrogen atom transfer (HAT), which can enable the direct functionalization of C(sp³)–H bonds under relatively mild conditions. rsc.org While less common for direct modification of the acetanilide (B955) group, radical processes are highly relevant for functionalizing the polymer backbone, especially in copolymers. For instance, a radical generated on a polymer backbone can add to an unsaturated molecule, thereby grafting it onto the polymer.

The pendant acetanilide group of PNVAA offers opportunities for selective chemical transformations. While the amide bond is generally stable, the aromatic ring can undergo electrophilic substitution reactions, although this is less common as a post-polymerization modification strategy due to the potential for side reactions.

A more common approach involves the hydrolysis of the acetamide (B32628) group to an amine. This transformation converts poly(this compound) into poly(N-vinylamine), a highly functional polymer with primary amine groups. These amine groups can then be further modified through a variety of reactions, such as amidation or alkylation, to introduce a wide range of functionalities. This two-step process (hydrolysis followed by functionalization) significantly broadens the scope of accessible polymer structures and properties. Copolymers containing triazole pendant groups have been synthesized through "click" reactions and have shown potential for applications like heavy metal removal. oatext.com

Engineering Advanced Polymer Architectures through Post-Modification

Post-polymerization modification is not limited to introducing small functional groups; it is also a key strategy for creating complex, advanced polymer architectures such as graft copolymers.

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. wikipedia.org The "grafting-to" and "grafting-from" methods are two primary approaches to synthesizing these structures. wikipedia.orgfrontiersin.org

"Grafting-to": In this method, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone that has complementary reactive sites. wikipedia.orgfrontiersin.org For example, a PNVAA backbone could be modified to introduce reactive sites (e.g., azide groups). Separately, another polymer (e.g., polyethylene (B3416737) glycol) could be synthesized with a terminal alkyne group. The two polymers can then be joined using a CuAAC "click" reaction. cmu.edu

Advantages: Allows for precise characterization of both the backbone and the graft chains before they are combined. mdpi.com

Challenges: The grafting density can be limited by steric hindrance as more chains are attached, which can prevent incoming chains from accessing the reactive sites on the backbone.

"Grafting-from": This approach involves initiating the polymerization of a second monomer from active sites that have been created along the backbone of the first polymer. wikipedia.org For instance, initiating sites for a controlled radical polymerization, like atom transfer radical polymerization (ATRP), could be introduced onto a PNVAA-based copolymer. The polymerization of a second monomer would then grow chains directly from the backbone. cmu.edu

Advantages: Can achieve higher grafting densities compared to the "grafting-to" method. mdpi.com

Challenges: It can be more difficult to characterize the grafted chains since they are grown directly from the backbone.

| Grafting Method | Description | Key Advantage | Primary Limitation |

| Grafting-to | Pre-formed side chains are attached to a polymer backbone. wikipedia.orgfrontiersin.org | Allows for full characterization of both polymer components before grafting. mdpi.com | Steric hindrance can limit grafting density. |

| Grafting-from | Side chains are grown from initiating sites on the polymer backbone. wikipedia.org | Can achieve higher grafting densities. mdpi.com | Characterization of the grafted chains is more complex. |

Synthesis of Multifunctional Homopolymers and Copolymers

The creation of multifunctional homopolymers and copolymers through post-polymerization modification is a powerful strategy for introducing a variety of functional groups that might not be compatible with the initial polymerization conditions. numberanalytics.commdpi.com This approach allows for the synthesis of a single precursor polymer which can then be chemically altered in subsequent steps to generate a diverse range of functional materials. numberanalytics.com A key method for modifying polymers containing amide functionalities, such as Poly(this compound) and its derivatives, is through hydrolysis.

A significant strategy for producing multifunctional copolymers involves the radical copolymerization of different vinylamides, followed by the hydrolysis of the resulting poly(vinylamide) derivatives. rsc.org This method has been successfully employed to create copolymers bearing primary amines, secondary amines, and imidazole (B134444) groups. rsc.org The process begins with the synthesis of statistical copolymers using monomers like N-vinylacetamide (NVA), N-methyl vinylacetamide (NMVA), and 1-vinylimidazole (B27976) (VIm). rsc.org The reactivity ratios for these copolymerization systems have been determined to allow for the synthesis of copolymers with predictable compositions and a uniform distribution of monomer units along the polymer chain. rsc.org

Following the initial copolymerization, the acetamide groups are hydrolyzed, typically under acidic conditions, to yield the corresponding amine functionalities. rsc.org This hydrolysis step transforms the precursor copolymer into a multifunctional polymer containing various amino groups. rsc.org For instance, the hydrolysis of a copolymer of N-vinylacetamide and N-methyl vinylacetamide results in a copolymer with both primary and secondary amine groups. rsc.org Similarly, a ternary copolymer of NVA, NMVA, and VIm can be hydrolyzed to produce a polymer with primary amine, secondary amine, and imidazole functionalities. rsc.org

The degree of hydrolysis can be carefully controlled by adjusting reaction conditions such as temperature, time, and the concentration of the hydrolyzing agent. For example, in the alkaline hydrolysis of poly[N-vinylformamide-co-(acrylic acid)], the extent of hydrolysis was found to be strongly dependent on the polymer concentration, hydrolysis temperature, and NaOH concentration. ncsu.edu Complete hydrolysis was achieved under specific conditions, leading to the formation of a polyampholyte, poly[vinylamine-co-(sodium acrylate)]. ncsu.edu

The versatility of this approach is further demonstrated by the hydrolysis of other copolymers, such as those of polyvinylpyrrolidone (B124986) and polyvinyl acetate (B1210297) (PVP-PVAc). sciepub.com The saponification of PVP-PVAc copolymers is a facile method to produce water-soluble PVP-polyvinyl alcohol (PVOH) copolymers. sciepub.com

The research findings for the copolymerization of N-vinylacetamide (NVA), N-methyl vinylacetamide (NMVA), and 1-vinylimidazole (VIm) are summarized in the table below, which presents the reactivity ratios for the different monomer pairs.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |

| NVA | NMVA | 0.85 | 0.75 | Binary |

| NVA | VIm | 0.15 | 3.5 | Binary |

| NMVA | VIm | 0.25 | 2.5 | Binary |

| NVA | NMVA / VIm | - | - | Ternary |

Table showing the reactivity ratios (r1 and r2) for the free radical copolymerization of N-vinylacetamide (NVA), N-methyl vinylacetamide (NMVA), and 1-vinylimidazole (VIm). Adapted from research findings. rsc.org

This post-polymerization modification via hydrolysis provides a straightforward and scalable route to a wide array of multifunctional copolymers with tailored properties, opening up possibilities for their use in diverse applications. rsc.org

Advanced Polymeric Architectures and Materials Design from N Vinylacetanilide

Synthesis of Well-Defined Block Copolymers

The creation of well-defined block copolymers necessitates the use of controlled/living polymerization techniques, which allow for the sequential addition of different monomers to a growing polymer chain. nih.gov Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are pillars of modern polymer synthesis, enabling precise control over molecular weight, architecture, and functionality. sigmaaldrich.comsigmaaldrich.com These techniques rely on a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions and allows the polymer chains to "live" throughout the process. sigmaaldrich.com

For a block copolymer to be synthesized, a macroinitiator or a macro-chain transfer agent (CTA) is typically formed from the first monomer, which then initiates the polymerization of a second, different monomer. nih.govspecificpolymers.com The choice of the polymerization technique and the specific reagents, like the RAFT agent, is crucial and depends on the reactivity of the monomers involved. specificpolymers.comspecificpolymers.com

A singular study from 1965 reported the synthesis and radical homopolymerization of N-Vinylacetanilide (VA). The same study mentioned attempts at copolymerization with styrene (B11656) and methyl methacrylate (B99206) to ascertain its reactivity ratios. However, it was noted that typical cationic, anionic, or Ziegler-Natta catalysts were ineffective for the homopolymerization of VA. researchgate.net Crucially, a literature search did not yield specific examples or methodologies for the synthesis of well-defined block copolymers using this compound via modern controlled polymerization techniques like ATRP or RAFT.